
Hydroxysydonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysydonic acid is a natural product derived from the fungal species Aspergillus sydowi. It is known for its unique chemical structure and significant biological activities, including antioxidative and anti-inflammatory properties . The compound has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxysydonic acid can be synthesized through various organic reactions. One common method involves the extraction from the culture filtrates of Aspergillus sydowi. The process includes growing the fungus on a suitable medium, followed by solvent extraction and chromatographic purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Aspergillus sydowi. The fermentation broth is then subjected to solvent extraction, and the compound is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Hydroxysydonic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives, which can be further studied for their biological activities .
Scientific Research Applications
Hydroxysydonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fungal metabolites and natural product synthesis.
Biology: The compound is studied for its role in fungal metabolism and its interactions with other biological molecules.
Industry: It is used in the development of nutraceuticals and natural health products.
Mechanism of Action
Hydroxysydonic acid exerts its effects through several molecular mechanisms:
Antioxidative Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, possibly by interfering with signaling pathways involved in inflammation.
Comparison with Similar Compounds
Hydroxysydonic acid can be compared with other similar compounds such as sydonic acid and other fungal metabolites:
Other Fungal Metabolites: Compounds like penicillic acid and citrinin share some biological activities with this compound but differ in their chemical structures and specific mechanisms of action.
Properties
CAS No. |
1649441-60-0 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4-(2,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C15H22O5/c1-14(2,19)7-4-8-15(3,20)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16,19-20H,4,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YCUWMGPYKGLQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


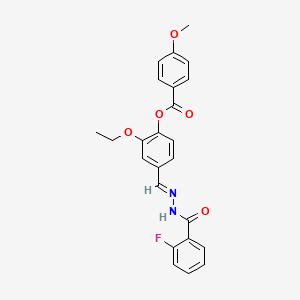
![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12040095.png)
![N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12040103.png)

![methyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12040124.png)
![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12040133.png)
![2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040141.png)
![4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12040145.png)
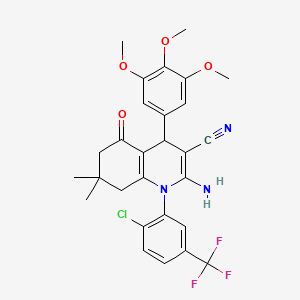
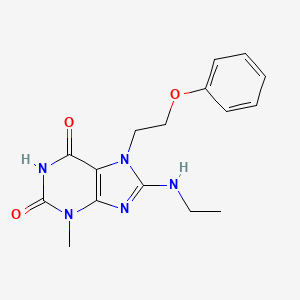
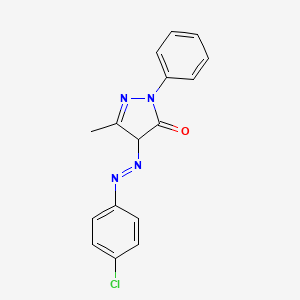
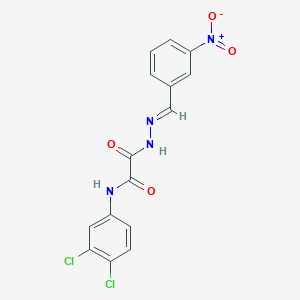

![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)
